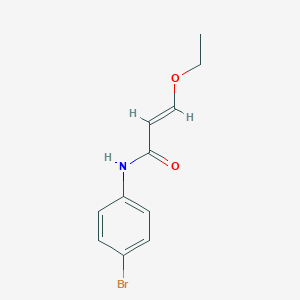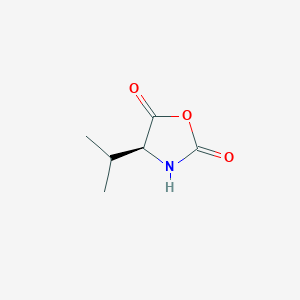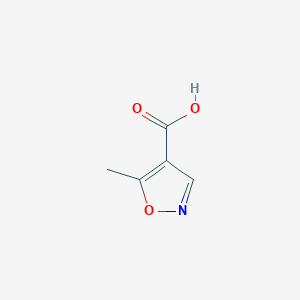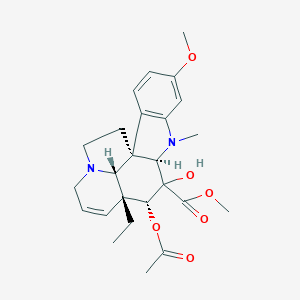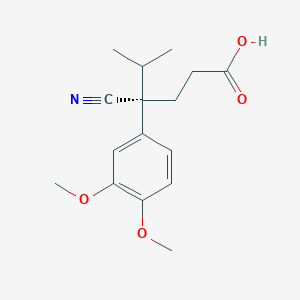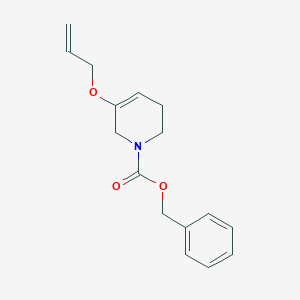
3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the esterification of pyridinecarboxylic acids or their derivatives, utilizing various reagents and conditions to introduce specific functional groups or to modify the pyridine ring. For instance, Mosti et al. (1992) described the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids, indicating a method that could be adapted for the synthesis of the target compound (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
Molecular Structure Analysis
Molecular structure analysis often involves crystallography or spectroscopic methods to determine the configuration and conformation of the compound. Galadzhun, Kulmaczewski, and Halcrow (2019) utilized X-ray crystallography to study the structure of pyridine derivatives, a technique that could be similarly applied to understand the molecular structure of the target compound (Galadzhun, Kulmaczewski, & Halcrow, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of pyridine derivatives are influenced by the functional groups attached to the pyridine core. The study by Juby et al. (1979) on antiallergy agents demonstrates the impact of different substituents on the pyridine ring's reactivity and interaction with biological targets, suggesting a pathway for exploring the chemical behavior of our compound of interest (Juby, Hudyma, Brown, Essery, & Partyka, 1979).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of chemical compounds. Wang et al. (2017) provided X-ray powder diffraction data for a pyridine derivative, showcasing an approach to characterizing the physical properties of similar compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards various reagents define the compound's behavior in chemical reactions and its potential applications. Research by Meyer et al. (1981) into the pharmacological activities of pyridine derivatives highlights how chemical modifications can alter the properties and activity of these molecules, providing a foundation for the chemical properties analysis of our target compound (Meyer, Bossert, Wehinger, Stoepel, Vater, 1981).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, including new synthesis methods, potential applications, and areas of interest for further study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
benzyl 5-prop-2-enoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-19-15-9-6-10-17(12-15)16(18)20-13-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOAPZDEEXULPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441846 |
Source


|
| Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester | |
CAS RN |
244056-96-0 |
Source


|
| Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


